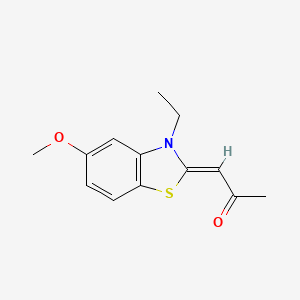
SW044248
Overview
Description
SW044248 is a non-canonical topoisomerase I inhibitor, known for its selective toxicity towards certain non-small cell lung cancer cell lines. Unlike traditional topoisomerase inhibitors, this compound does not affect topoisomerase II, making it a unique compound in cancer research .
Mechanism of Action
Mode of Action
SW044248 is a non-canonical inhibitor of Top1 . It also activates the integrated stress response through kinases GCN2 and PKR .
Biochemical Pathways
The inhibition of Top1 by this compound leads to the disruption of DNA replication and transcription, causing DNA damage and apoptosis in sensitive cells . This effect is selective for certain non-small cell lung cancer (NSCLC) cell lines .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can readily cross cell membranes to exert its effects.
Result of Action
This compound exhibits antiproliferative efficacy against a subset of NSCLC cultures . It induces DNA damage and apoptosis, leading to cell death . It exhibits little potency toward non-cancerous cells .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, cells resistant to this compound respond to the compound by upregulating CDKN1A . This suggests that the cellular response to this compound can be modulated by the expression of certain genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SW044248 involves multiple steps, starting with the preparation of an indolotriazine scaffold. The key steps include:
Formation of the indolotriazine core: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Functionalization: The core structure is then functionalized with various substituents to achieve the desired chemical properties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the quality.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
SW044248 undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indolotriazine core.
Substitution: Various substituents can be introduced or replaced on the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or aryl halides under conditions that promote nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
SW044248 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the mechanisms of topoisomerase I inhibition.
Biology: Helps in understanding the cellular processes affected by topoisomerase I inhibition.
Medicine: Investigated for its potential therapeutic effects against non-small cell lung cancer.
Industry: Could be used in the development of new cancer therapies and diagnostic tools
Comparison with Similar Compounds
Similar Compounds
Camptothecin: Another topoisomerase I inhibitor, but with a different mechanism of action.
Topotecan: A derivative of camptothecin, used clinically for cancer treatment.
Irinotecan: Another camptothecin derivative, used in chemotherapy.
Uniqueness
SW044248 is unique due to its selective toxicity towards certain non-small cell lung cancer cell lines and its lack of effect on topoisomerase II. This selectivity makes it a valuable tool for studying specific cancer cell lines and developing targeted therapies .
Properties
IUPAC Name |
2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(2-methoxyphenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-4-18(21(28)23-15-11-7-9-13-17(15)29-3)30-22-24-20-19(25-26-22)14-10-6-8-12-16(14)27(20)5-2/h6-13,18H,4-5H2,1-3H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVRGVRHMMZNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C4=CC=CC=C4N3CC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


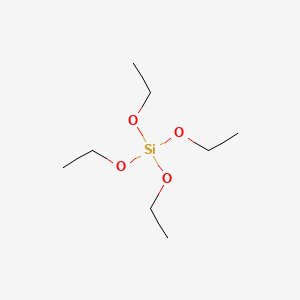
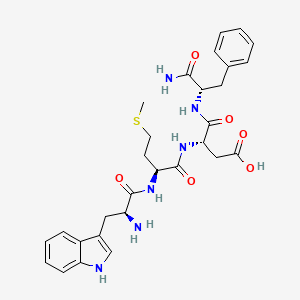
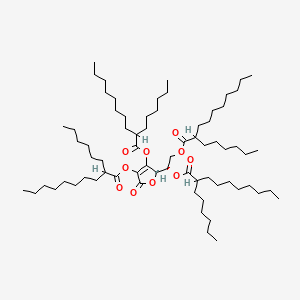
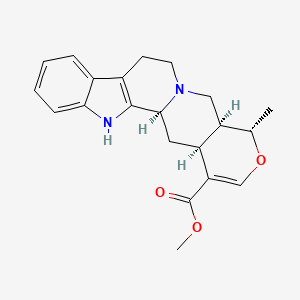
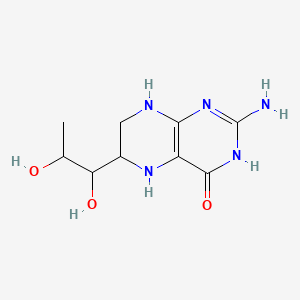
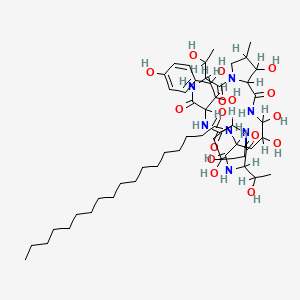
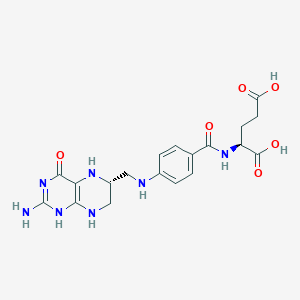
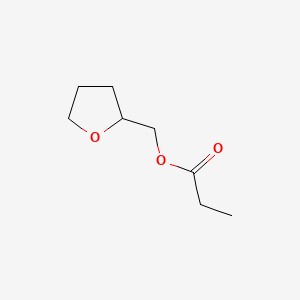
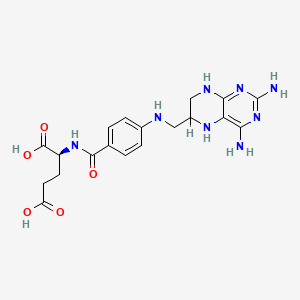
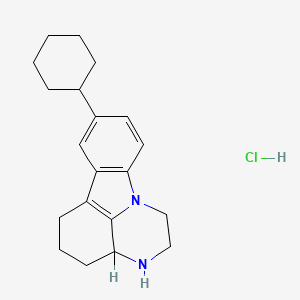
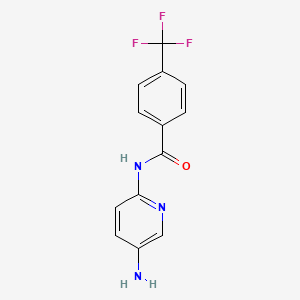

![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1682773.png)
